molecular formula C10H19BO2 B1428572 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane CAS No. 1350713-20-0

4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane

Cat. No.: B1428572
CAS No.: 1350713-20-0
M. Wt: 182.07 g/mol
InChI Key: TUXCUWZCFQDMLZ-YUMQZZPRSA-N
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Description

4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane is a boronic ester commonly used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane typically involves the reaction of cyclopropylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

Cyclopropylboronic acid+PinacolThis compound\text{Cyclopropylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} Cyclopropylboronic acid+Pinacol→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form boronic acids.

    Reduction: It can be reduced to form boranes.

    Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts in the presence of base, such as potassium carbonate.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Various substituted organic compounds, depending on the reactants used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials science.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In cross-coupling reactions, the boronic ester reacts with halides or pseudohalides in the presence of a palladium catalyst to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A similar boronic ester used in various organic reactions.

    Allylboronic acid pinacol ester: Another boronic ester used in allylation reactions.

    Vinylboronic acid pinacol ester: Used in vinylation reactions.

Uniqueness

4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane is unique due to its cyclopropyl group, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in the synthesis of cyclopropyl-containing compounds, which are important in medicinal chemistry and materials science.

Properties

CAS No.

1350713-20-0

Molecular Formula

C10H19BO2

Molecular Weight

182.07 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(1S,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C10H19BO2/c1-7-6-8(7)11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/t7-,8-/m0/s1

InChI Key

TUXCUWZCFQDMLZ-YUMQZZPRSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane
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4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane
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4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane
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4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane
Reactant of Route 5
4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane
Reactant of Route 6
4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane

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